N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 1152671-40-3
VCID: VC2911004
InChI: InChI=1S/C12H17NO/c1-9-7-10(3-6-12(9)14-2)8-13-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3
SMILES: CC1=C(C=CC(=C1)CNC2CC2)OC
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine

CAS No.: 1152671-40-3

Cat. No.: VC2911004

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine - 1152671-40-3

Specification

CAS No. 1152671-40-3
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine
Standard InChI InChI=1S/C12H17NO/c1-9-7-10(3-6-12(9)14-2)8-13-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3
Standard InChI Key VRZFTVMQPTWJAE-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CNC2CC2)OC
Canonical SMILES CC1=C(C=CC(=C1)CNC2CC2)OC

Introduction

Chemical Identity and Structure

N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine is characterized by several key identifiers that establish its unique chemical identity. The compound features a cyclopropane ring linked to an amine group, with a 4-methoxy-3-methylphenylmethyl substituent attached to the nitrogen atom. This arrangement creates a molecule with both hydrophobic and hydrophilic regions, potentially contributing to its biological activity.

Basic Identification Parameters

ParameterValue
CAS Number1152671-40-3
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
IUPAC NameN-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine
Standard InChIInChI=1S/C12H17NO/c1-9-7-10(3-6-12(9)14-2)8-13-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3
Standard InChIKeyVRZFTVMQPTWJAE-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)CNC2CC2)OC

The compound's structure consists of a benzene ring with methoxy and methyl substituents, a methylene bridge, a secondary amine group, and a cyclopropane ring. The methoxy group occupies the para-position (4-position) relative to the methylene bridge, while the methyl group is situated at the meta-position (3-position).

Physical and Chemical Properties

The physical and chemical properties of N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine significantly influence its behavior in biological systems and its potential for pharmaceutical applications. These properties determine aspects such as solubility, lipophilicity, and reactivity.

Structural Features

  • A cyclopropane ring: This three-membered carbon ring introduces strain into the molecule and can enhance reactivity.

  • A secondary amine (-NH-): This functional group can participate in hydrogen bonding as both a donor and acceptor.

  • A methoxy group (-OCH3): Contributes to electron density in the aromatic ring and can participate in hydrogen bonding as an acceptor.

  • A methyl group (-CH3): Enhances lipophilicity and can influence the electronic distribution within the molecule.

  • An aromatic ring: Provides rigidity to the structure and possibilities for π-π interactions with biological targets.

These structural features collectively determine the three-dimensional conformation of the molecule, which is crucial for its interactions with biological receptors or enzymes.

Synthesis and Production Methods

The synthesis of N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine typically involves nucleophilic substitution reactions. The documented synthetic routes provide insights into efficient methods for producing this compound with high purity.

Common Synthetic Pathway

The most common synthetic route involves a nucleophilic substitution reaction between 4-methoxy-3-methylbenzyl chloride and cyclopropanamine. This reaction is typically conducted in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution process by neutralizing the hydrogen chloride byproduct.

The reaction can be summarized as follows:

  • 4-methoxy-3-methylbenzyl chloride is used as the starting material

  • Cyclopropanamine acts as the nucleophile

  • Base (NaOH or K2CO3) is added to neutralize HCl formed during the reaction

  • The reaction proceeds in organic solvents like dichloromethane or toluene

  • Purification is typically achieved through column chromatography or recrystallization

This synthetic approach is relatively straightforward and can be scaled up for larger production with appropriate modifications.

Comparative Analysis with Related Compounds

N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine belongs to a family of structurally related compounds that share the cyclopropanamine scaffold but differ in their aromatic ring substitution patterns. Comparing these compounds provides valuable insights into structure-activity relationships.

Structural Analogues

Several structural analogues of N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine have been documented:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Difference
N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamineC11H14BrN240.14Bromo instead of methoxy group at 4-position
N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamineC11H14N2O2206.24Nitro at 3-position, methyl at 4-position
N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamineC11H14FN179.23Fluoro at 3-position, methyl at 4-position
(4-methoxy-3-methylphenyl)methanamineC9H13NO151.21Lacks cyclopropane ring

N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine features a bromo substituent instead of a methoxy group, which significantly alters its electronic properties and potentially its biological activity. The bromo group is less electron-donating than the methoxy group, potentially affecting the compound's interaction with biological targets.

N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine contains a strongly electron-withdrawing nitro group at the 3-position and a methyl group at the 4-position, representing a significant electronic difference compared to our target compound .

N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine has a fluoro substituent at the 3-position and a methyl group at the 4-position, which alters the electron distribution in the aromatic ring and may affect binding interactions .

Structure-Activity Relationships

The substitution pattern on the phenyl ring substantially influences the chemical properties and potential biological activities of these compounds. Key observations include:

  • Electron-donating groups like methoxy enhance electron density in the aromatic ring, potentially increasing interactions with electron-poor binding sites

  • Halogen substituents (bromo, fluoro) alter the electronic profile and introduce possibilities for halogen bonding

  • The position of substituents (3- versus 4-position) affects the three-dimensional shape of the molecule and consequently its fit into binding pockets

  • The combination of methoxy and methyl groups in N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine creates a unique electronic and steric profile that distinguishes it from the other analogues

The cyclopropane ring, common to all these analogues except (4-methoxy-3-methylphenyl)methanamine, contributes to the rigidity of the molecule and may enhance binding specificity through conformational constraints .

Future Research Directions

Research on N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine is likely to expand in several directions, given its potential in medicinal chemistry and drug discovery.

Exploration of Enzyme Inhibition Profiles

Further research may focus on identifying specific enzymes inhibited by this compound and determining the structure-activity relationships that govern these interactions. This could lead to the development of more potent and selective derivatives for targeting specific biological pathways.

Development of Advanced Synthetic Methods

Improved synthetic routes that enhance yield, reduce waste, and facilitate scale-up could be developed. This might include the exploration of catalytic methods, flow chemistry processes, or green chemistry approaches to make the synthesis more environmentally friendly and economically viable.

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